molecular formula C24H20ClN5O4S B2381582 (4-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 887220-28-2

(4-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2381582
CAS No.: 887220-28-2
M. Wt: 509.97
InChI Key: FCAGZQSUMUYTSN-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-chlorophenyl group, a hydroxythiazole moiety, and two furan-2-yl rings. The piperazine linker enhances its conformational flexibility, which may influence its binding affinity in biological systems .

Properties

IUPAC Name

[4-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O4S/c25-16-6-2-1-5-15(16)19(28-9-11-29(12-10-28)22(31)18-8-4-14-34-18)20-23(32)30-24(35-20)26-21(27-30)17-7-3-13-33-17/h1-8,13-14,19,32H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAGZQSUMUYTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone, identified by CAS number 887220-28-2, is a novel hybrid molecule that combines multiple pharmacophores known for their biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN5O4SC_{24}H_{20}ClN_{5}O_{4}S with a molecular weight of 510.0 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is significant for its biological interactions.

PropertyValue
CAS Number887220-28-2
Molecular FormulaC24H20ClN5O4SC_{24}H_{20}ClN_{5}O_{4}S
Molecular Weight510.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances antimicrobial activity .

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies. For example, triazole derivatives have been shown to inhibit cancer cell proliferation effectively. In vitro studies demonstrated that related compounds exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The IC50 values reported for these compounds ranged from 1.8 to 10 µM depending on the specific structure .

Anti-inflammatory Effects

Some studies have suggested that triazole-containing compounds may also possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines in cell models has been observed, indicating a potential mechanism for treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study published in PMC reported that triazole hybrids showed MIC values ranging from 0.25 to 1 μg/mL against MRSA, outperforming standard antibiotics like vancomycin .
  • Cytotoxicity in Cancer Models : In a comparative study, a related thiazole-triazole compound demonstrated an IC50 of 1.8 ± 0.02 µM/mL against MCF-7 cells, comparable to Doxorubicin .
  • Structure Activity Relationship : Research focusing on SAR revealed that modifications on the phenyl ring significantly influenced the biological activity of triazole derivatives, suggesting that specific substitutions can enhance efficacy against targeted diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds containing thiazole and furan rings often possess significant antimicrobial properties. For instance, derivatives of thiazoles have been documented to inhibit bacterial growth effectively, making them candidates for further development in antibiotic therapy .

Anticancer Potential

Thiazole derivatives are frequently explored for their anticancer properties. The incorporation of piperazine enhances the bioactivity of the compound against various cancer cell lines. Research suggests that similar compounds can induce apoptosis in cancer cells, making this compound a potential lead in cancer therapeutics .

Anti-inflammatory Effects

Compounds with furan and thiazole structures have been reported to exhibit anti-inflammatory properties. These effects are crucial in treating chronic inflammatory diseases, where reducing inflammation can significantly improve patient outcomes.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that thiazole-based compounds showed potent activity against Gram-positive bacteria, suggesting that modifications in the structure can enhance efficacy against resistant strains .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that certain derivatives of this compound could effectively inhibit cell proliferation and induce cell cycle arrest at specific phases .
  • In Vivo Studies : Preliminary animal studies have shown promising results regarding the safety profile and efficacy of similar compounds in reducing tumor sizes without significant toxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in inflammation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
  • Key Differences :
    • Substituents : The ethyl group replaces the 2-chlorophenyl group, and the fluorophenyl is at the 3-position instead of 2-position.
    • Molecular Weight : 529.94 g/mol (vs. 555.98 g/mol for the target compound) .
  • Implications: The ethyl group may reduce steric hindrance, enhancing solubility in non-polar solvents.
2.1.2. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Key Differences :
    • Core Structure : Pyrazole-thiazole hybrid vs. thiazolo-triazole.
    • Symmetry : Triclinic (P¯1) with two independent molecules per asymmetric unit .
  • Planarity of the molecule (excluding one fluorophenyl group) may enhance stacking interactions in solid-state applications .

Physicochemical Properties

Property Target Compound Ethyl-Fluorophenyl Analog Pyrazole-Thiazole Derivative
Molecular Weight (g/mol) 555.98 529.94 598.52
Solubility Likely polar aprotic solvents Dimethylformamide (DMF) DMF, moderate in ethanol
Key Functional Groups 2-Chlorophenyl, hydroxy Ethyl, 3-fluorophenyl 4-Chlorophenyl, pyrazole
Bioactivity (Reported) N/A N/A Agrochemical potential

Bioactivity Comparison

  • Ferroptosis Induction: While the target compound’s bioactivity is uncharacterized, structurally related triazole-thiazole hybrids have shown promise as ferroptosis inducers in oral squamous cell carcinoma (OSCC) . For example, natural triazole derivatives exhibit selective cytotoxicity against OSCC cells, sparing normal tissues .
  • Agrochemical Applications : Chlorophenyl- and triazole-containing compounds, such as metconazole and triticonazole, are widely used as fungicides . The target compound’s chlorophenyl group may confer similar antifungal properties, though this requires validation.

Preparation Methods

One-Pot Thiazolo-Triazole Formation

A catalyst-free method involving dibenzoylacetylene and 3-amino-1,2,4-triazole derivatives enables efficient construction of the thiazolo-triazole core (yield: 82–89%).
Procedure :

  • React dibenzoylacetylene (1.2 equiv) with 3-amino-5-(furan-2-yl)-1,2,4-triazole (1.0 equiv) in ethanol at 25°C for 6 hours.
  • Acidify with HCl (1M) to precipitate the product.
    Key Advantage : Eliminates the need for toxic catalysts and high temperatures.

Hydroxylation at Position 6

Selective hydroxylation is achieved via oxidative demethylation using BBr₃ in dichloromethane at −78°C (yield: 75%).
Mechanism :
$$ \text{R-OCH}3 + \text{BBr}3 \rightarrow \text{R-OH} + \text{CH}3\text{BBr}3 $$
Validation : $$^1\text{H}$$ NMR shows disappearance of methoxy singlet (δ 3.32 ppm) and emergence of hydroxyl proton (δ 9.87 ppm).

Synthesis of Fragment B: 4-((2-Chlorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Piperazine Functionalization

Step 1 : N-Alkylation of Piperazine

  • React piperazine (1.0 equiv) with 2-chlorobenzyl chloride (1.1 equiv) in acetonitrile at reflux (yield: 88%).
    Step 2 : Methanone Installation
  • Couple furan-2-carbonyl chloride (1.05 equiv) to the piperazine nitrogen using EDCl/DMAP in DMF (yield: 76%).

Convergent Coupling of Fragments A and B

Nucleophilic Substitution

Conditions :

  • Fragment A (1.0 equiv), Fragment B (1.2 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 12 hours.
    Yield : 68%.
    Mechanism :
    $$ \text{Thiazolo-triazole-OH} + \text{Piperazine-CH}_2\text{-Cl} \xrightarrow{\text{Base}} \text{C-O-C Linkage} $$

Palladium-Catalyzed Cross-Coupling

Conditions :

  • Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%), Fragment A-Bpin ester (1.1 equiv), Fragment B-bromide (1.0 equiv), Na₂CO₃ (2.0 equiv), DME/H₂O (4:1), 90°C.
    Yield : 72%.

Optimization Strategies

Ultrasound-Static Heating

Applying ultrasound (40 kHz) during triazole formation reduces reaction time from 6 hours to 90 minutes and increases yield to 91%.

Solvent Screening

Optimal Solvents :

Solvent Yield (%) Purity (%)
DMF 68 95
THF 54 89
Ethanol 62 92

DMF outperforms due to superior solubility of intermediates.

Analytical Characterization

Spectroscopic Data

  • $$^1\text{H}$$ NMR (500 MHz, DMSO-d6) : δ 8.22 (s, 1H, triazole-H), 7.68–7.12 (m, 4H, Ar-H), 6.84–6.32 (m, 4H, furan-H).
  • HRMS (ESI+) : m/z 624.1523 [M+H]⁺ (calc. 624.1518).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.

Q & A

Basic: What are the common challenges in synthesizing this compound, and how are they addressed methodologically?

The compound’s synthesis involves multi-step reactions, including thiazolo-triazole ring formation, piperazine substitution, and furan incorporation. Key challenges include low yields due to steric hindrance at the methylpiperazine junction and competing side reactions during triazole cyclization. To mitigate these:

  • Reaction optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance nucleophilic substitution efficiency .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .
  • Analytical validation : Confirm structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to detect regioisomeric byproducts .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values often arise from solvent effects or dynamic conformational changes. Methodological approaches include:

  • Solvent correction : Apply the IEF-PCM solvent model in DFT calculations to account for DMSO-d6_6 or CDCl3_3 effects .
  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect rotational barriers in piperazine or furan moieties that cause peak broadening .
  • X-ray crystallography : Resolve ambiguities by correlating solid-state structures with spectral data .

Basic: What strategies are used to determine the compound’s solubility and stability in biological assays?

  • Solubility profiling : Use shake-flask method with UV-Vis quantification in PBS (pH 7.4) and DMSO-water mixtures. If solubility is <10 µM, employ solubilizers like cyclodextrins .
  • Stability testing : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours, monitoring degradation via HPLC-UV .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against kinase targets?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, PI3K) using ATP-Glo assays to identify inhibition patterns .
  • Crystallography : Co-crystallize the compound with purified kinase domains (e.g., PDB: 6DV) to map binding interactions .
  • Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to test resistance profiles and binding specificity .

Basic: What analytical techniques are critical for characterizing structural isomers or tautomers?

  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate isomers. Monitor via tandem MS for fragmentation patterns .
  • 2D NMR : Employ 1H^1H-13C^{13}C HSQC and NOESY to distinguish regioisomers (e.g., thiazolo-triazole vs. triazolo-thiazole) .

Advanced: How can computational modeling resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic modeling : Use GastroPlus to simulate absorption-distribution-metabolism-excretion (ADME) parameters, adjusting for plasma protein binding or first-pass metabolism .
  • QSAR analysis : Train models on analogs (e.g., 5-((4-fluorophenyl)piperazinyl) derivatives) to predict bioavailability and target engagement .

Basic: What safety protocols are recommended for handling chlorinated byproducts during synthesis?

  • Ventilation : Perform reactions in fume hoods with HEPA filters to capture volatile chlorinated intermediates (e.g., 2-chlorophenyl derivatives) .
  • Waste management : Neutralize halogenated waste with 10% sodium thiosulfate before disposal .

Advanced: How can structure-activity relationship (SAR) studies optimize potency while minimizing off-target effects?

  • Substituent scanning : Synthesize analogs with halogens (F, Cl), alkyl chains, or hydroxyl groups at the thiazolo-triazole 6-position. Test against primary and counter-screens (e.g., hERG) .
  • Free-energy perturbation (FEP) : Use Schrödinger’s FEP+ to predict binding affinity changes for piperazine or furan modifications .

Basic: How do researchers validate the compound’s purity for pharmacological testing?

  • HPLC-DAD : Achieve ≥95% purity using a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile .
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .

Advanced: What methodologies address low reproducibility in biological assays (e.g., IC50_{50}50​ variability)?

  • Standardized protocols : Pre-incubate kinases with ATP for 30 minutes to stabilize enzyme activity .
  • Data normalization : Use Z’-factor analysis to validate assay robustness and include reference inhibitors (e.g., staurosporine) in each plate .

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